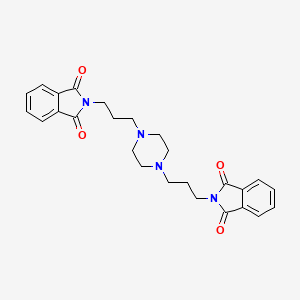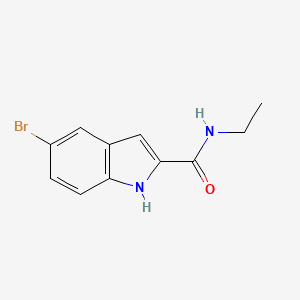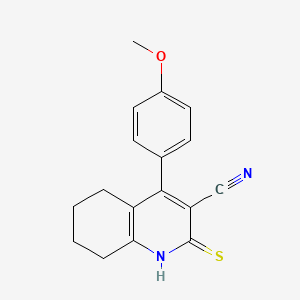![molecular formula C17H19N3O4S B11113968 N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113968.png)
N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a sulfonamide group, and a phenyl group substituted with a propan-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine (TEA).
Attachment of the Phenyl Group: The phenyl group with the propan-2-yloxy substituent can be introduced through a nucleophilic substitution reaction, using a suitable phenyl halide and a base, such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Phenyl halides, potassium carbonate (K2CO3), triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzoxadiazole ring, while reduction may result in the formation of reduced sulfonamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, including polymers and advanced materials with specific properties.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or heterocyclic rings.
Uniqueness
N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(3-propan-2-yloxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)23-14-7-4-6-13(10-14)12(3)20-25(21,22)16-9-5-8-15-17(16)19-24-18-15/h4-12,20H,1-3H3 |
InChI Key |
NQIGDVKRERQXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)




![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)
![4-{4-[(1E)-1-hydrazinylideneethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11113922.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11113940.png)
![N-({N'-[(1E)-1-(4-Ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11113942.png)
![(4E)-4-[(benzylamino)methylidene]-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11113943.png)
![N-(2-methoxyethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11113944.png)
![N-(3-Methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11113950.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11113955.png)

